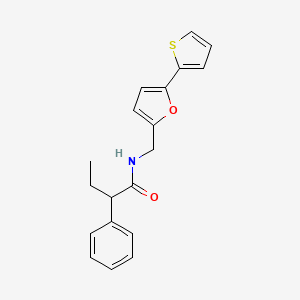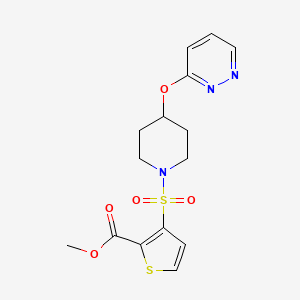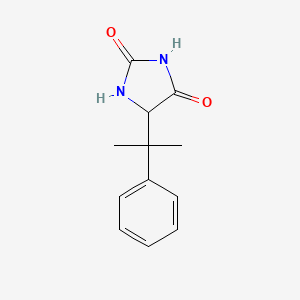![molecular formula C19H14F3NO3 B2502492 1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate CAS No. 477870-94-3](/img/structure/B2502492.png)
1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate is a nitrogen-bridged heterocycle, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of closely related indolizine derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of indolizine derivatives, as described in the first paper, involves the N-formylation of 3-acetyl-2-(alkylamino)indolizines using triethyl orthoformate and acetic anhydride in the presence of zinc chloride. This is followed by intramolecular dehydration under strong alkaline conditions to yield 1,4-dihydropyrido[2,3-b]indolizin-4-one derivatives . Although the specific synthesis of 1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate is not detailed, the methods described could potentially be adapted for its synthesis by incorporating the appropriate trifluoromethylphenyl substituent at the relevant step.
Molecular Structure Analysis
The molecular structure of indolizine derivatives is characterized by a fused pyridine and pyrrole ring system. The presence of various substituents can significantly influence the electronic and steric properties of these molecules. In the case of 1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate, the trifluoromethyl group would be expected to exert a strong electron-withdrawing effect, potentially affecting the reactivity and stability of the compound.
Chemical Reactions Analysis
Indolizine derivatives can participate in a variety of chemical reactions due to their reactive sites, such as the acetyl group and the nitrogen atom in the ring system. The second paper describes a one-pot domino reaction to synthesize 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, which involves the reaction of isocyanides and pyridine-2-carbaldehyde in the presence of acetoacetanilide . This suggests that similar domino reactions could be employed in the synthesis or further functionalization of 1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate.
Physical and Chemical Properties Analysis
The physical and chemical properties of indolizine derivatives are influenced by their molecular structure. The introduction of a trifluoromethyl group is likely to increase the lipophilicity of the compound, which could have implications for its solubility and membrane permeability. The papers provided do not offer specific data on the physical and chemical properties of the compounds studied, but such properties are typically determined through experimental methods such as melting point analysis, solubility testing, and NMR spectroscopy.
科学的研究の応用
Synthesis and Characterization
Synthesis Methods : Indolizine derivatives, including those related to 1-acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate, can be synthesized using various methods. For instance, the reaction of 3-(2-pyridyl)methylene-2,4-pentanedione with acetic anhydride can yield indolizine derivatives (Pohjala, 1977). Another study discusses the synthesis of indolizine derivatives via a one-pot domino reaction (Ziyaadini et al., 2011).
Characterization and Structural Analysis : The structure and properties of indolizine derivatives are often characterized using various spectroscopic techniques. For example, a study on the synthesis and characterization of oxadiazole derivatives containing the indole moiety reports the use of NMR, CNMR, Mass, IR, and elemental analysis (Muralikrishna et al., 2014).
Biological and Chemical Properties
Antioxidant Properties : Certain indolizine derivatives have been examined for their antioxidant properties. For instance, the synthesis of 1-substituted 7-cyano-2,3-diphenylindolizines and their evaluation as antioxidants highlight the potential biological activities of these compounds (Østby et al., 2000).
Potential in Drug Development : Although specific information on 1-acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate is limited, related indolizine compounds are often explored for their potential in drug development due to their diverse biological properties.
Chemical Reactions and Applications
Chemical Reactions : Studies on indolizine derivatives also focus on their behavior in various chemical reactions. For example, the acid-catalyzed reactions of indolizines have been explored to understand their potential applications in different chemical contexts (Miki et al., 1991).
Synthetic Applications : The efficient synthesis of functionalized indolizines, including the use of copper-catalyzed cycloisomerizations, highlights the applicability of these compounds in synthetic chemistry (Yan et al., 2007).
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram with the signal word “Warning”. The hazard statements associated with this compound are H302, H312, and H332. The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
特性
IUPAC Name |
[1-acetyl-3-[4-(trifluoromethyl)phenyl]indolizin-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3/c1-11(24)16-15-5-3-4-10-23(15)17(18(16)26-12(2)25)13-6-8-14(9-7-13)19(20,21)22/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYKEKYAGVJYQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2C(=C1OC(=O)C)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2502410.png)


![{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile](/img/structure/B2502415.png)
![1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502420.png)

![N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2502423.png)
![(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2502424.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2502426.png)

![(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2502428.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide](/img/structure/B2502429.png)
![3-(3-methylbutyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2502430.png)
![4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B2502432.png)